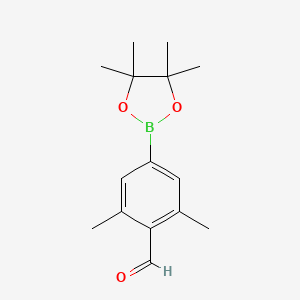
Ethyl 6-bromo-2-chloro-3-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-chloro-3-ethoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
6-bromo-2-chloro-3-hydroxybenzoic acid+ethanolacid catalystethyl 6-bromo-2-chloro-3-ethoxybenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-2-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ethoxy group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Reagents like KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 6-bromo-2-chloro-3-ethoxybenzyl alcohol or ethyl 6-bromo-2-chloro-3-ethoxybenzylamine.
Oxidation: Formation of ethyl 6-bromo-2-chloro-3-ethoxybenzoic acid or ethyl 6-bromo-2-chloro-3-ethoxybenzaldehyde.
Applications De Recherche Scientifique
Ethyl 6-bromo-2-chloro-3-ethoxybenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-2-chloro-3-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways . The ethoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-2-chloro-3-ethoxybenzoate can be compared with other similar compounds, such as:
Ethyl 6-bromo-2-chloro-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group. It has different reactivity and biological properties.
Ethyl 6-bromo-2-chloro-3-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group. It is more polar and has different solubility and reactivity.
Ethyl 6-bromo-2-chloro-3-aminobenzoate: Contains an amino group instead of an ethoxy group. It has different pharmacological properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 6-bromo-2-chloro-3-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGDZUPLHCEXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














